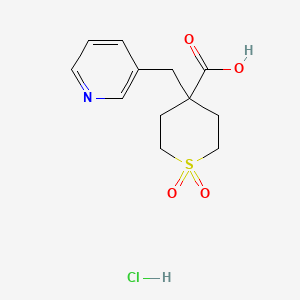
2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with methoxy groups and a pyrrolidinyl moiety, which contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-methoxybenzoic acid with an appropriate amine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The methoxy and amide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
科学的研究の応用
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-((4-methoxyanilino)methyl)phenol
Uniqueness
Compared to similar compounds, 2-methoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-methoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-9-7-15(8-10-16)22-13-14(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)26-2/h3-10,14H,11-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITJYVZMJKIAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B2804053.png)



![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2804061.png)
![(E)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2804063.png)

![N-(isoxazol-3-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2804067.png)

![6-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2804071.png)
![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B2804072.png)

![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2804074.png)
![2-(3-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2804075.png)
